molecular formula C8H10N4S B14149192 4-Formyl-3-methylpyridine thiosemicarbazone CAS No. 3608-78-4

4-Formyl-3-methylpyridine thiosemicarbazone

Cat. No.: B14149192
CAS No.: 3608-78-4
M. Wt: 194.26 g/mol
InChI Key: UJWSYUQARHWWFW-VZUCSPMQSA-N
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Description

4-Formyl-3-methylpyridine thiosemicarbazone is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities and pharmacological properties. Thiosemicarbazones are synthesized by the reaction of thiosemicarbazide with aldehydes or ketones.

Preparation Methods

The synthesis of 4-Formyl-3-methylpyridine thiosemicarbazone typically involves the reaction of 4-formyl-3-methylpyridine with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Synthetic Route:

  • Dissolve 4-formyl-3-methylpyridine in ethanol.
  • Add thiosemicarbazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Recrystallize the product from ethanol to obtain pure this compound.

Chemical Reactions Analysis

4-Formyl-3-methylpyridine thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

  • Oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophiles for substitution reactions, such as amines or thiols.

Major Products:

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Investigated for its antimicrobial properties against bacteria and fungi.

    Medicine: Explored for its anticancer properties, particularly its ability to inhibit the growth of cancer cells by inducing apoptosis.

Mechanism of Action

The mechanism of action of 4-Formyl-3-methylpyridine thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. The compound can chelate metal ions, which is crucial for its biological activity. In cancer cells, it induces apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function. The compound also inhibits key enzymes involved in cellular proliferation and survival .

Comparison with Similar Compounds

4-Formyl-3-methylpyridine thiosemicarbazone is unique compared to other thiosemicarbazone derivatives due to its specific structural features and biological activities. Similar compounds include:

    4-Methyl-3-formylpyridine thiosemicarbazone: Similar structure but different substitution pattern.

    4-Phenyl-3-formylpyridine thiosemicarbazone: Contains a phenyl group instead of a methyl group.

    4-Formyl-3-ethylpyridine thiosemicarbazone: Contains an ethyl group instead of a methyl group.

These compounds share similar synthetic routes and biological activities but differ in their specific interactions with biological targets and their overall efficacy .

Properties

CAS No.

3608-78-4

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

[(E)-(3-methylpyridin-4-yl)methylideneamino]thiourea

InChI

InChI=1S/C8H10N4S/c1-6-4-10-3-2-7(6)5-11-12-8(9)13/h2-5H,1H3,(H3,9,12,13)/b11-5+

InChI Key

UJWSYUQARHWWFW-VZUCSPMQSA-N

Isomeric SMILES

CC1=C(C=CN=C1)/C=N/NC(=S)N

Canonical SMILES

CC1=C(C=CN=C1)C=NNC(=S)N

Origin of Product

United States

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